molecular formula C17H16FN3O5S B2853959 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide CAS No. 2034262-16-1

2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide

Cat. No. B2853959
CAS RN: 2034262-16-1
M. Wt: 393.39
InChI Key: BRWYSWBTVZJTNL-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide” is a chalcone derivative . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide range of biological activities such as cytotoxic and antiproliferative effects .


Molecular Structure Analysis

The molecular structure of similar compounds shows that the central ring is essentially planar . The configuration about the C=C double bond is E, and the two aromatic rings are inclined to one another .

Scientific Research Applications

Synthesis and Potential Applications

Synthesis and Characterization : The chemical compound , due to its complex structure, is likely synthesized through advanced organic synthesis techniques. A study by Yu et al. (2014) illustrates a similar process in synthesizing N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives using carbodiimide condensation. This process involves catalysis and is characterized by spectroscopic techniques such as IR, 1H NMR, and elemental analyses (P. Yu, Jun Hu, Rong Wan, Xi Li, Shanlong Zheng, Yanhua Xu, 2014).

Biological Activities and Applications : The diverse structure of the compound suggests potential for varied biological activities. Compounds with similar structures have been evaluated for their antimicrobial (D. G. Anuse, Suraj N. Mali, B. Thorat, R. Yamgar, H. K. Chaudhari, 2019) and anticancer properties (Derya Osmaniye, Serkan Levent, A. Karaduman, S. Ilgın, Y. Özkay, Z. Kaplancıklı, 2018). The thiadiazole and benzothiazole moieties, common to these compounds, are known for their ability to interact with biological targets, offering a basis for therapeutic applications.

Anticonvulsant and Neuroprotective Effects : Analogs of the compound have shown promise in anticonvulsant activities. Kohn et al. (1993) explored the efficacy of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, finding some to be comparable to phenytoin in their protective effects against seizures (Harold Kohn, K. Sawhney, Patrick Bardel, D. Robertson, J. Leander, 1993).

Future Directions

The future directions for this compound could involve further investigation into its cytotoxic and antiproliferative effects, as well as its potential applications in medical and pharmaceutical research .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O5S/c1-20-13-7-11(18)12(8-14(13)21(2)27(20,23)24)19-17(22)6-10-3-4-15-16(5-10)26-9-25-15/h3-5,7-8H,6,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWYSWBTVZJTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)CC3=CC4=C(C=C3)OCO4)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide

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